sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate
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Overview
Description
Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is a chemical compound with the molecular formula C16H16Cl2N2O It is known for its unique structure, which includes a sec-butyl group, two chlorine atoms, a pyridinyl group, and a benzenecarboximidoate moiety
Preparation Methods
The synthesis of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate typically involves the reaction of 2,4-dichlorobenzoic acid with sec-butylamine and 3-pyridinecarboxylic acid . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidoate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboximidoate group to an amine.
Scientific Research Applications
Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate can be compared with other similar compounds, such as:
Butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate: Similar structure but with a butyl group instead of a sec-butyl group.
Sec-butyl 2,4-dichloro-N-(2-pyridinyl)benzenecarboximidoate: Similar structure but with a 2-pyridinyl group instead of a 3-pyridinyl group.
Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboxamide: Similar structure but with a carboxamide group instead of a carboximidoate group.
Properties
IUPAC Name |
butan-2-yl 2,4-dichloro-N-pyridin-3-ylbenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-3-11(2)21-16(20-13-5-4-8-19-10-13)14-7-6-12(17)9-15(14)18/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQNTLOFCFKGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=NC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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